Cas no 2229209-91-8 (1-1-(oxolan-3-yl)cyclopropylethan-1-one)
1-1-(oxolan-3-yl)cyclopropylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-1-(oxolan-3-yl)cyclopropylethan-1-one
- 2229209-91-8
- EN300-1792666
- 1-[1-(oxolan-3-yl)cyclopropyl]ethan-1-one
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- Inchi: 1S/C9H14O2/c1-7(10)9(3-4-9)8-2-5-11-6-8/h8H,2-6H2,1H3
- InChI Key: VCBLFULDHKHLPR-UHFFFAOYSA-N
- SMILES: O1CCC(C1)C1(C(C)=O)CC1
Computed Properties
- Exact Mass: 154.099379685g/mol
- Monoisotopic Mass: 154.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 26.3Ų
1-1-(oxolan-3-yl)cyclopropylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1792666-0.05g |
1-[1-(oxolan-3-yl)cyclopropyl]ethan-1-one |
2229209-91-8 | 0.05g |
$900.0 | 2023-09-19 | ||
| Enamine | EN300-1792666-0.1g |
1-[1-(oxolan-3-yl)cyclopropyl]ethan-1-one |
2229209-91-8 | 0.1g |
$943.0 | 2023-09-19 | ||
| Enamine | EN300-1792666-0.25g |
1-[1-(oxolan-3-yl)cyclopropyl]ethan-1-one |
2229209-91-8 | 0.25g |
$985.0 | 2023-09-19 | ||
| Enamine | EN300-1792666-0.5g |
1-[1-(oxolan-3-yl)cyclopropyl]ethan-1-one |
2229209-91-8 | 0.5g |
$1027.0 | 2023-09-19 | ||
| Enamine | EN300-1792666-1.0g |
1-[1-(oxolan-3-yl)cyclopropyl]ethan-1-one |
2229209-91-8 | 1g |
$1070.0 | 2023-06-02 | ||
| Enamine | EN300-1792666-2.5g |
1-[1-(oxolan-3-yl)cyclopropyl]ethan-1-one |
2229209-91-8 | 2.5g |
$2100.0 | 2023-09-19 | ||
| Enamine | EN300-1792666-5.0g |
1-[1-(oxolan-3-yl)cyclopropyl]ethan-1-one |
2229209-91-8 | 5g |
$3105.0 | 2023-06-02 | ||
| Enamine | EN300-1792666-10.0g |
1-[1-(oxolan-3-yl)cyclopropyl]ethan-1-one |
2229209-91-8 | 10g |
$4606.0 | 2023-06-02 | ||
| Enamine | EN300-1792666-1g |
1-[1-(oxolan-3-yl)cyclopropyl]ethan-1-one |
2229209-91-8 | 1g |
$1070.0 | 2023-09-19 | ||
| Enamine | EN300-1792666-5g |
1-[1-(oxolan-3-yl)cyclopropyl]ethan-1-one |
2229209-91-8 | 5g |
$3105.0 | 2023-09-19 |
1-1-(oxolan-3-yl)cyclopropylethan-1-one Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 1-1-(oxolan-3-yl)cyclopropylethan-1-one
Chemical Profile of 1-1-(oxolan-3-yl)cyclopropylethan-1-one (CAS No. 2229209-91-8)
1-1-(oxolan-3-yl)cyclopropylethan-1-one, identified by the CAS number 2229209-91-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone exhibits a unique structural framework that has garnered interest for its potential applications in medicinal chemistry and synthetic methodologies. The compound's molecular architecture combines a cyclopropyl group with an oxolane ring, which is flanked by an acetyl moiety, creating a versatile scaffold for further chemical manipulation and biological evaluation.
The cyclopropyl ring, a three-membered carbon structure, is known for its high reactivity and stability, making it a valuable component in the design of bioactive molecules. Its rigid conformation can influence the binding affinity and selectivity of drug candidates, while the oxolane ring introduces oxygen functionality, which is often pivotal in modulating pharmacological properties. The presence of the ketone group at the 1-position further enhances the compound's potential as a precursor for more complex derivatives, including Schiff bases, amides, and other pharmacophores.
In recent years, the exploration of such structural motifs has been driven by their promising role in addressing various therapeutic challenges. The 1-1-(oxolan-3-yl)cyclopropylethan-1-one scaffold has been investigated for its potential to interact with biological targets, particularly enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against enzymes such as kinases and proteases, which are implicated in diseases like cancer and inflammation.
The synthesis of 1-1-(oxolan-3-yl)cyclopropylethan-1-one involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the oxolane ring typically requires ring-closing metathesis or intramolecular cyclization strategies, while the attachment of the cyclopropyl group often involves metal-catalyzed coupling reactions or directed functionalization. These synthetic routes not only showcase the versatility of current methodologies but also underscore the importance of developing efficient and scalable processes for drug discovery.
From a pharmaceutical perspective, the compound's dual functionality—the acetyl group and the oxolane ring—provides multiple points for chemical modification. This flexibility allows medicinal chemists to fine-tune physicochemical properties such as solubility, permeability, and metabolic stability. Additionally, computational modeling has been employed to predict how variations in this scaffold might impact biological activity. Such simulations are increasingly integral to rational drug design, enabling researchers to prioritize promising candidates before committing to costly experimental synthesis.
The oxolane moiety, in particular, has been recognized for its role in enhancing molecular interactions with biological targets. Its strained three-membered ring can adopt conformations that are complementary to binding pockets in proteins and nucleic acids. This structural feature has been leveraged in designing molecules with improved binding affinities and selectivities. For instance, studies have demonstrated that oxolane-based compounds can modulate enzyme activity by inducing conformational changes or competing with natural substrates.
Moreover, the cyclopropyl group's electronic properties contribute to the overall reactivity of 1-1-(oxolan-3-yl)cyclopropylethan-1-one. It can participate in various chemical reactions, including nucleophilic additions and eliminations, which are fundamental to constructing more complex molecules. This reactivity makes it an attractive building block for libraries of compounds intended for high-throughput screening (HTS). HTS campaigns are widely used in pharmaceutical companies to identify lead compounds with desirable biological profiles rapidly.
Recent advancements in analytical techniques have also enhanced our understanding of this compound's behavior under different conditions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provide detailed insights into its structure and purity. These analytical methods are crucial for ensuring that synthesized derivatives meet stringent quality standards before they proceed to biological testing.
In conclusion,1-1-(oxolan-3-yl)cyclopropylethan-1-one (CAS No. 2229209-91-8) represents a compelling example of how structural innovation can drive progress in drug discovery. Its unique combination of functional groups offers a rich platform for medicinal chemists to explore new therapeutic avenues. As research continues to uncover novel applications for this scaffold, it is likely that derivatives will emerge as valuable tools in addressing unmet medical needs.
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